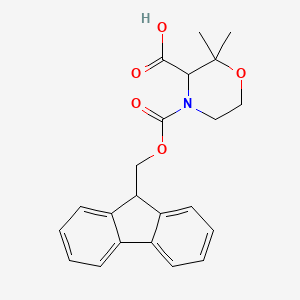

4-(9H-Fluoren-9-ylmethoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(9H-Fluoren-9-ylmethoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid is a chemical compound known for its unique structure and properties. It is often used in the field of organic chemistry, particularly in peptide synthesis due to its ability to protect amino groups during the synthesis process.

Métodos De Preparación

The synthesis of 4-(9H-Fluoren-9-ylmethoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorenylmethanol and dimethylmorpholine.

Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production: On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis, to ensure high yield and purity.

Análisis De Reacciones Químicas

4-(9H-Fluoren-9-ylmethoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, such as potassium permanganate, to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Aplicaciones Científicas De Investigación

4-(9H-Fluoren-9-ylmethoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid has several scientific research applications:

Chemistry: It is widely used in peptide synthesis as a protecting group for amino acids, facilitating the formation of peptide bonds without unwanted side reactions.

Biology: In biological research, it is used to study protein interactions and functions by enabling the synthesis of specific peptides.

Medicine: This compound is used in the development of peptide-based drugs, which can target specific proteins and pathways in the body.

Industry: In the industrial sector, it is used in the production of various chemicals and materials, including pharmaceuticals and polymers.

Mecanismo De Acción

The mechanism of action of 4-(9H-Fluoren-9-ylmethoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid involves its ability to protect amino groups during chemical reactions. By forming a stable bond with the amino group, it prevents unwanted side reactions and allows for the selective formation of peptide bonds. The molecular targets and pathways involved include the specific amino acids and peptides being synthesized.

Comparación Con Compuestos Similares

4-(9H-Fluoren-9-ylmethoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid can be compared with other similar compounds, such as:

4-(9H-Fluoren-9-ylmethoxycarbonyl)-2-methoxy-L-phenylalanine: This compound also serves as a protecting group in peptide synthesis but has different functional groups that may affect its reactivity and stability.

4-{(9H-Fluoren-9-ylmethoxy)carbonylamino}butanoic acid: Another similar compound used in peptide synthesis with variations in its structure that influence its chemical properties.

N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-methoxy-L-phenylalanine: This compound is used in similar applications but has distinct structural differences that make it unique.

Actividad Biológica

4-(9H-Fluoren-9-ylmethoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid (CAS# 2460755-67-1) is a synthetic compound that has garnered attention in medicinal chemistry and peptide synthesis due to its unique structural properties and biological activity. This article delves into the biological activity of this compound, examining its synthesis, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The molecular formula of this compound is C22H23NO5, with a molecular weight of approximately 381.4 g/mol. The compound features a fluorenylmethoxycarbonyl group, which is commonly used as a protective group in organic synthesis, particularly in peptide chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C22H23NO5 |

| Molecular Weight | 381.4 g/mol |

| CAS Number | 2460755-67-1 |

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with fluorenylmethanol and dimethylmorpholine.

- Reaction Conditions : The reaction is conducted using a base (e.g., sodium hydride) in solvents like tetrahydrofuran under an inert atmosphere to prevent side reactions.

- Purification : The final product can be purified through techniques such as chromatography.

Case Studies and Research Findings

Research indicates that compounds similar to this compound have shown significant biological activities:

- ACE Inhibition : Related compounds have been tested as angiotensin-converting enzyme (ACE) inhibitors, demonstrating varying degrees of inhibition with IC50 values indicating their potency in modulating blood pressure .

- Peptide-Based Drug Development : The compound's role in synthesizing peptide-based drugs highlights its potential therapeutic applications targeting specific diseases through enhanced specificity and reduced side effects.

Applications

This compound has diverse applications across several domains:

- Medicinal Chemistry : Used in the development of peptide-based therapeutics aimed at various diseases.

- Biological Research : Facilitates the study of protein interactions and enzymatic functions.

- Industrial Applications : Employed in the production of pharmaceuticals and other chemical materials.

Q & A

Basic Research Questions

Q. What are the critical handling precautions for 4-(9H-Fluoren-9-ylmethoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid in laboratory settings?

- Methodological Answer :

- Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319 hazards) .

- Use in a well-ventilated fume hood to minimize inhalation risks (H335) .

- Store in a tightly sealed container at 2–8°C, away from strong acids/bases and oxidizing agents to prevent decomposition .

- Refer to SDS for spill protocols: avoid dust generation, use ethanol-resistant absorbents, and dispose as hazardous waste .

Q. How is the Fmoc group in this compound utilized in solid-phase peptide synthesis (SPPS)?

- Methodological Answer :

- The Fmoc group protects the amine during coupling reactions. Deprotection uses 20% piperidine in DMF, selectively removing Fmoc while retaining acid-sensitive morpholine groups .

- Monitor deprotection via UV-Vis (λ = 301 nm for Fmoc-piperidine adducts) .

- Optimize reaction times (typically 10–30 minutes) to avoid side reactions with the dimethylmorpholine ring .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR : Use 1H-NMR to confirm Fmoc aromatic protons (δ 7.3–7.8 ppm) and morpholine methyl groups (δ 1.2–1.4 ppm) .

- HPLC-MS : C18 reverse-phase column with acetonitrile/water (+0.1% TFA) gradient; expect [M+H]+ ~500–550 m/z .

- FTIR : Validate carbonyl stretches (C=O at ~1700 cm−1 for Fmoc and carboxylic acid) .

Advanced Research Questions

Q. How do the dimethyl groups on the morpholine ring influence its stability under acidic coupling conditions?

- Methodological Answer :

- The 2,2-dimethyl substitution enhances ring rigidity, reducing hydrolysis under mild acidic conditions (e.g., 1% TFA) compared to non-methylated morpholines .

- Monitor stability via HPLC: Degradation products (e.g., free morpholine) appear as late-eluting peaks. Pre-treat with 10 mM DIPEA to stabilize during cleavage .

- Kinetic studies show >90% integrity after 2 hours in 5% TFA, making it suitable for prolonged SPPS cycles .

Q. What strategies resolve low coupling efficiency when using this compound in peptide elongation?

- Methodological Answer :

- Activation : Use HATU/Oxyma Pure (1:2 molar ratio) in DMF for 30 minutes to improve carboxylate activation .

- Solvent Optimization : Add 10% DMSO to enhance solubility of the bulky Fmoc-morpholine derivative .

- Temperature Control : Conduct reactions at 0–4°C to suppress racemization of the morpholine chiral center .

Q. How to address contradictions in 13C-NMR data for the morpholine carbons?

- Methodological Answer :

- Assign carbons using 2D NMR (HSQC/HMBC): The quaternary C3 (carboxylic acid) shows correlations to methyl groups (C2/C2') and Fmoc carbonyl .

- Compare with analogs: Dimethylmorpholine C4 (δ 45–50 ppm) shifts upfield by ~5 ppm versus unmethylated derivatives due to steric effects .

- Validate with computational modeling (DFT) to resolve ambiguities in crowded spectra .

Q. Experimental Design Considerations

Q. What controls are essential for assessing the compound’s impact on enzyme inhibition assays?

- Methodological Answer :

- Include a non-Fmoc morpholine analog to isolate effects of the protective group .

- Use fluorescence polarization (FP) to monitor binding kinetics with enzyme active sites (ex: λ = 280 nm, Δ polarization >50 mP indicates inhibition) .

- Dose-response curves (0.1–100 µM) with triplicate measurements to calculate IC50 ± SEM .

Q. How to design stability studies for long-term storage of the compound?

- Methodological Answer :

- Accelerated Degradation : Incubate aliquots at 25°C, 40°C, and 60°C for 1–4 weeks. Analyze by HPLC for purity loss (>5% indicates instability) .

- Humidity Testing : Store at 75% RH; monitor hydrolysis via 1H-NMR (disappearance of Fmoc δ 4.2–4.4 ppm signals) .

- Recommend lyophilization for >2-year stability if degradation <1% at 40°C/75% RH .

Q. Data Contradiction Analysis

Q. How to reconcile discrepancies in reported solubility values across studies?

- Methodological Answer :

- Solvent Variability : Test in DMF, DMSO, and THF. The compound is highly soluble in DMF (>50 mg/mL) but <5 mg/mL in THF due to morpholine polarity .

- pH Effects : Solubility increases at pH >8 (carboxylic acid deprotonation) but decreases Fmoc stability. Use 50 mM ammonium bicarbonate (pH 7.8) for balanced solubility and integrity .

- Centrifuge samples (10,000 rpm, 10 min) to remove undissolved aggregates before measurements .

Q. Why do biological activity assays show variability in IC50 values for similar targets?

- Methodological Answer :

- Stereochemical Purity : Ensure enantiomeric excess (>98% ee) via chiral HPLC; even 2% impurities can reduce potency 10-fold .

- Membrane Permeability : LogP (~2.5) limits cellular uptake. Use PEGylation or pro-drug strategies to enhance bioavailability .

- Validate target engagement with SPR (KD < 1 µM required for therapeutic relevance) .

Propiedades

IUPAC Name |

4-(9H-fluoren-9-ylmethoxycarbonyl)-2,2-dimethylmorpholine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO5/c1-22(2)19(20(24)25)23(11-12-28-22)21(26)27-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFJAZOBFPPOWTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N(CCO1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.